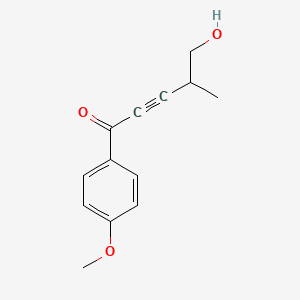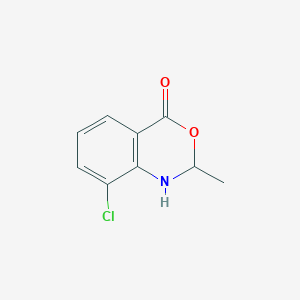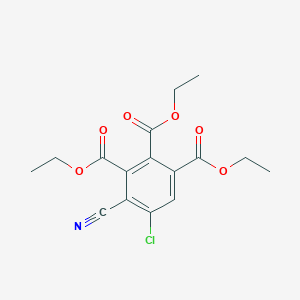
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C16H16ClNO6 It is characterized by the presence of three ester groups, a chlorine atom, and a cyano group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate typically involves the esterification of 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Hydrolysis: The major products are 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid and ethanol.
Reduction: The primary product is 5-chloro-4-aminobenzene-1,2,3-tricarboxylate.
Applications De Recherche Scientifique
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release carboxylic acids. These reactions can modulate biological pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl 5-chloro-4-nitrobenzene-1,2,3-tricarboxylate: Similar structure but with a nitro group instead of a cyano group.
Triethyl 5-bromo-4-cyanobenzene-1,2,3-tricarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Triethyl 5-chloro-4-methylbenzene-1,2,3-tricarboxylate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of ester, chlorine, and cyano groups makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Numéro CAS |
918402-81-0 |
|---|---|
Formule moléculaire |
C16H16ClNO6 |
Poids moléculaire |
353.75 g/mol |
Nom IUPAC |
triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C16H16ClNO6/c1-4-22-14(19)9-7-11(17)10(8-18)13(16(21)24-6-3)12(9)15(20)23-5-2/h7H,4-6H2,1-3H3 |
Clé InChI |
AGWQJOKEGPQGOC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=C1C(=O)OCC)C(=O)OCC)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


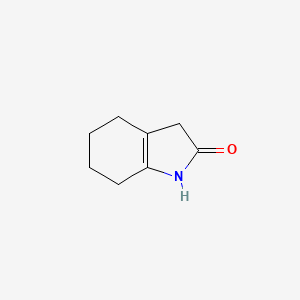
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
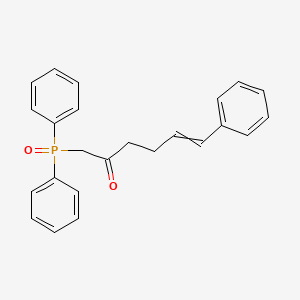
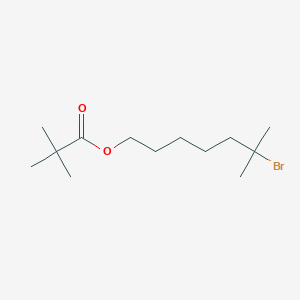
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
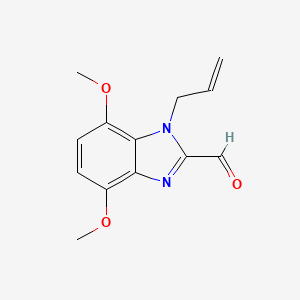
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)

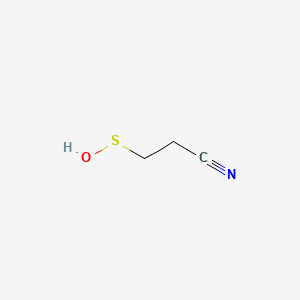
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
